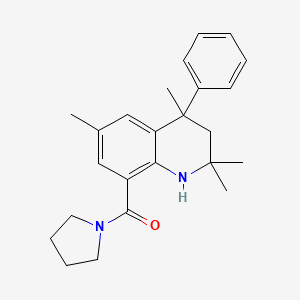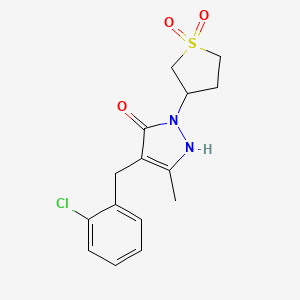![molecular formula C11H12N2O B11032434 N-[2-(Pyridin-4-YL)ethyl]but-2-ynamide](/img/structure/B11032434.png)
N-[2-(Pyridin-4-YL)ethyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Pyridin-4-YL)ethyl]but-2-ynamide is an organic compound that belongs to the class of amides It features a pyridine ring attached to an ethyl chain, which is further connected to a but-2-ynamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Pyridin-4-YL)ethyl]but-2-ynamide can be achieved through several methods. One common approach involves the reaction of 2-bromo-1-(pyridin-4-yl)ethane with but-2-ynoic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Pyridin-4-YL)ethyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Scientific Research Applications
N-[2-(Pyridin-4-YL)ethyl]but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-[2-(Pyridin-4-YL)ethyl]but-2-ynamide involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)but-2-ynamide: Similar structure but with the pyridine ring attached at the 2-position.
N-(Pyridin-3-yl)but-2-ynamide: Similar structure but with the pyridine ring attached at the 3-position.
N-(Pyridin-4-yl)acetamide: Similar structure but with an acetamide group instead of a but-2-ynamide group.
Uniqueness
N-[2-(Pyridin-4-YL)ethyl]but-2-ynamide is unique due to its specific substitution pattern and the presence of the but-2-ynamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-(2-pyridin-4-ylethyl)but-2-ynamide |
InChI |
InChI=1S/C11H12N2O/c1-2-3-11(14)13-9-6-10-4-7-12-8-5-10/h4-5,7-8H,6,9H2,1H3,(H,13,14) |
InChI Key |
PGRFUEZVDXMLQE-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NCCC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclohexyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11032355.png)
![(1E)-1-[(4-chlorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11032358.png)
![N-[1-(phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide](/img/structure/B11032363.png)
![N-[4-(acetylamino)phenyl]-2-chloro-5-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11032368.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide](/img/structure/B11032383.png)

![8-fluoro-1-hydroxy-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11032407.png)
![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11032408.png)
![2-Chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-N-methylacetamide](/img/structure/B11032411.png)
![1-Phenyl-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B11032414.png)
![N-[2-(1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide](/img/structure/B11032416.png)

![Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(thiophen-2-ylacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11032418.png)
